molecular formula C9H10N4O2 B3308757 Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate CAS No. 939808-08-9

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Cat. No.: B3308757
CAS No.: 939808-08-9
M. Wt: 206.20 g/mol
InChI Key: KPUWCTNNESDMHH-UHFFFAOYSA-N
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Description

Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical building block based on the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold. This heterocyclic system is recognized as a multimodal pharmacophore and a structural analog of purine bases, making it a highly valuable template in medicinal chemistry and drug discovery . The pyrrolo[2,1-f][1,2,4]triazine core is a key structural motif in several therapeutically active compounds. Most notably, it forms the active moiety of Remdesivir, a broad-spectrum antiviral medication approved for emergency use . It is also the core structure in the antitumor drug Brivanib alaninate and other clinical-stage candidates such as BMS-690514 and BMS-599626, which are EGFR and HER2 kinase inhibitors . Derivatives of this scaffold have demonstrated promising activity against a wide array of therapeutic targets. Research highlights include potent inhibitors of receptor tyrosine kinases (such as VEGFR-2 and c-Met) for anticancer applications , as well as compounds with significant antiviral activity against influenza A (H1N1) , norovirus , and other RNA viruses like Ebola . The 4-amino and ethyl ester functional groups on this specific compound provide versatile handles for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUWCTNNESDMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735498
Record name Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939808-08-9
Record name Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves the reaction of 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile with ethanol in the presence of concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 80°C) and requires overnight stirring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Key Reactions

Ethyl 4-aminopyrrolo[2,1-f] triazine-6-carboxylate exhibits a variety of chemical reactions:

  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

  • Acid-Base Reactions : The carboxylic acid moiety can undergo deprotonation in basic conditions to form carboxylate ions.

  • Condensation Reactions : The amine group can react with aldehydes or ketones to form imines or enamines under acidic or basic conditions.

Biological Activity and Mechanism

Research indicates that compounds within the pyrrolo[2,1-f] triazine class exhibit significant biological activities. Ethyl 4-aminopyrrolo[2,1-f] triazine-6-carboxylate has shown promise in inhibiting the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is crucial in various cellular processes including growth and metabolism and is a target for cancer therapy.

Interaction with Biological Targets

In silico docking studies suggest that this compound can effectively bind to the active sites of enzymes involved in cancer progression. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Scientific Research Applications

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, emphasizing substituent effects on physicochemical properties and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Key Applications References
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-Cl, 5-CH₃ C₁₁H₁₁ClN₄O₂ 239.66 106–109 Soluble in methanol, ethanol, chloroform Pesticide intermediates
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-OCH₃, 5-CH₃ C₁₁H₁₃N₃O₃ 235.24 Not reported Likely polar aprotic solvents Heterocyclic synthesis
Ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-oxo, 5-CH₃ C₁₀H₁₀N₄O₃ 234.21 Not reported DMSO, dioxane Pharmaceutical precursors
Ethyl 4-hydroxy-5-methoxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate 4-OH, 5-OCH₃ C₁₀H₁₁N₃O₄ 237.21 Not reported Tetrahydrofuran Unspecified research applications
Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-OH, 5-C₂H₅ C₁₁H₁₃N₃O₃ 235.24 Not reported Room-temperature storage Lab-scale synthesis

Key Observations:

Substituent Effects on Reactivity: Chloro and methoxy groups at position 4 enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, the 4-chloro derivative (C₁₁H₁₁ClN₄O₂) is used in pesticide synthesis due to its reactivity with amines or thiols .

Thermal Stability :

  • The 4-chloro-5-methyl analog exhibits a defined melting point (106–109°C), suggesting higher crystallinity compared to oxo or hydroxylated derivatives, which lack reported melting points .

Applications :

  • Chloro Derivatives : Predominantly used in agrochemicals (e.g., intermediates for herbicides or insecticides) due to their stability and ease of functionalization .
  • Oxo/Hydroxy Derivatives : Serve as precursors for antiviral or anticancer agents, as seen in analogs of Remdesivir’s core structure .

Research Findings and Data Gaps

  • Synthetic Routes : Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is synthesized via ester exchange reactions under basic catalysis , while oxo derivatives are prepared via hydrazine-mediated cyclization .
  • Unresolved Data: The amino-substituted target compound lacks direct experimental data (e.g., solubility, stability), necessitating further studies to confirm its behavior relative to its analogs.

Biological Activity

Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a pyrrolo-triazine core structure that contributes to its biological activity. The presence of the ethyl group and amino substituent enhances its solubility and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of this compound have shown promising results against various viruses:

  • Remdesivir Conjugates : Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine serves as a base moiety in the synthesis of fatty acyl conjugates of remdesivir. These conjugates exhibited significant antiviral activity against SARS-CoV-2 and Ebola virus, with IC50 values indicating potent efficacy (IC50(VeroE6) = 2.0 μM; IC50(Calu3) = 0.18 μM) .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • PDK Inhibition : A study on a library of 3-amino-1,2,4-triazine derivatives demonstrated that certain compounds could selectively inhibit PDK1 and PDK4 isoforms at sub-micromolar concentrations. This suggests that structural modifications can enhance inhibitory activity against these enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine is crucial for optimizing its biological activity:

Substituent Effect on Activity
Ethyl GroupIncreases solubility
Amino GroupEnhances binding affinity
Variations in Side ChainsModulates enzyme selectivity and potency

Research indicates that modifications to the triazine core can lead to variations in biological activity. For instance, specific substitutions can enhance antiviral properties or improve enzyme inhibition .

Case Studies and Research Findings

Several case studies have evaluated the biological effects of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine:

  • Antiviral Efficacy : In vitro studies demonstrated that conjugates derived from this compound showed enhanced antiviral activity compared to unmodified remdesivir .
  • Enzyme Selectivity : A detailed SAR analysis revealed that certain derivatives exhibited selective inhibition of PDK isoforms while maintaining low toxicity levels in cellular assays .
  • Combination Therapy Potential : The compound's ability to act synergistically with other antiviral agents was observed in combination therapy studies against malignant pleural mesothelioma cells .

Q & A

Q. What synthetic methodologies are reported for the preparation of Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate?

The compound is synthesized via multi-step reactions starting from intermediates like ethyl 2-acetyl-3-(dimethylamino)acrylate and 2-amino-2-cyanoacetamide. Key steps include cyclization to form the pyrrolotriazine core, followed by ammoniation and acylation to introduce the 4-amino group. For example, cyclization using POCl₃ under controlled conditions achieves high yields of chlorinated intermediates, which are subsequently aminated .

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity is typically assessed using HPLC coupled with UV detection, ensuring ≥95% chemical purity as per supplier specifications. Structural confirmation involves spectroscopic techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. Which in vitro assays are commonly used to evaluate the biological activity of this compound?

The methyl thiazolyl tetrazolium (MTT) assay is widely used to assess antiproliferative effects against human tumor cell lines. Dose-response curves generated from absorbance measurements at 570 nm quantify IC₅₀ values, with A431 cells (high EGFR expression) being a standard model .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of pyrrolotriazine derivatives for anticancer activity?

Modifications at the 4-amino position significantly influence antiproliferative potency. Introducing 3-chloro-4-(3-fluorobenzyloxy)phenylamino or 3-ethynylphenylamino groups enhances selectivity against EGFR-overexpressing A431 cells, with IC₅₀ values ranging from 20–24 μM. Bulky electron-withdrawing substituents improve cellular uptake and target binding affinity .

Q. What challenges arise in the cyclization step of pyrrolotriazine synthesis, and how are they mitigated?

Cyclization reactions often face low yields due to competing side reactions. Optimizing reaction conditions (e.g., using DMF as a solvent at 165°C) and employing POCl₃ as a dehydrating agent improves efficiency. Monitoring reaction progress via TLC and quenching intermediates promptly minimizes degradation .

Q. How can researchers address discrepancies in reported biological efficacy across studies?

Discrepancies may stem from variations in compound purity, cell line genetic backgrounds, or assay protocols. Standardizing cell culture conditions, validating compound purity via orthogonal methods (e.g., HPLC, elemental analysis), and replicating experiments with internal controls enhance data reliability .

Q. What role does Ethyl 4-aminopyrrolotriazine-6-carboxylate play in antiviral drug development?

This scaffold is a key intermediate in Gilead Sciences' patents for antiviral agents, particularly nucleoside analogs targeting RNA viruses. Derivatives with 4-amino groups exhibit enhanced binding to viral polymerases, as demonstrated in structural-activity studies of related compounds like Remdesivir precursors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
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Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

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